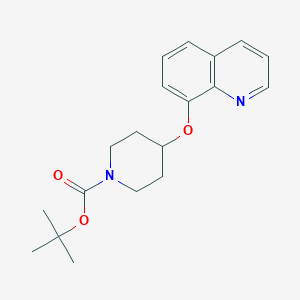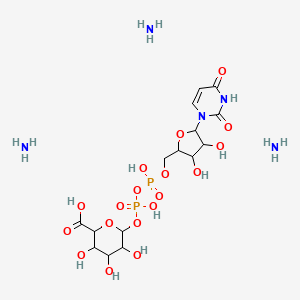![molecular formula C18H20N2O3 B13885767 tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate is a complex organic compound with a unique structure that combines an isocyanate group with an indene derivative
Métodos De Preparación
The synthesis of tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the isocyanate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Análisis De Reacciones Químicas
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate involves its interaction with molecular targets through the isocyanate group. This group can react with nucleophiles, leading to the formation of covalent bonds with proteins, enzymes, or other biomolecules. The pathways involved in these reactions depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate include:
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the indene derivative.
tert-Butyl isocyanide: An isomeric compound with different reactivity and applications.
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate: A related compound with a bromine substituent, used in different synthetic applications
These compounds share some chemical properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(22)19-10-4-5-13-6-7-14-8-9-15(20-12-21)11-16(13)14/h8-9,11,13H,6-7,10H2,1-3H3,(H,19,22) |
Clave InChI |
AYNFRGCNSWOBFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC#CC1CCC2=C1C=C(C=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)








![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)



![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
